

# An In-depth Technical Guide to (3,5-Difluorophenylethynyl)trimethylsilane

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## Compound of Interest

Compound Name:	(3,5-Difluorophenylethynyl)trimethylsilane
CAS No.:	445491-09-8
Cat. No.:	B1598395

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## Introduction: A Versatile Building Block in Modern Chemistry

**(3,5-Difluorophenylethynyl)trimethylsilane** is a fluorinated organosilane compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a difluorinated aromatic ring, a reactive ethynyl linker, and a sterically influential trimethylsilyl (TMS) protecting group, makes it a highly valuable and versatile synthetic intermediate. The presence of fluorine atoms can dramatically alter the pharmacokinetic and physicochemical properties of derivative molecules, enhancing metabolic stability, lipophilicity, and binding affinity. The TMS-protected alkyne allows for controlled, sequential cross-coupling reactions, providing a strategic advantage in the assembly of complex molecular architectures. This guide offers a comprehensive overview of its core properties, synthesis, characterization, applications, and safe handling protocols, designed for professionals in drug development and scientific research.

## Physicochemical and Structural Properties

The fundamental characteristics of **(3,5-Difluorophenylethynyl)trimethylsilane** are pivotal for its application in synthesis and material design. The precise molecular weight is essential for stoichiometric calculations in reactions and for analytical characterization by mass spectrometry.

### Core Data Summary

A summary of the key quantitative data for **(3,5-Difluorophenylethynyl)trimethylsilane** is presented below.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> F <sub>2</sub> Si	[1]
Molecular Weight	210.30 g/mol	[1]
IUPAC Name	[2-(3,5-difluorophenyl)ethynyl]trimethylsilane	[1]
CAS Number	445491-09-8	[1]
InChIKey	SJTKBXIQLYSMRR-UHFFFAOYSA-N	[1]

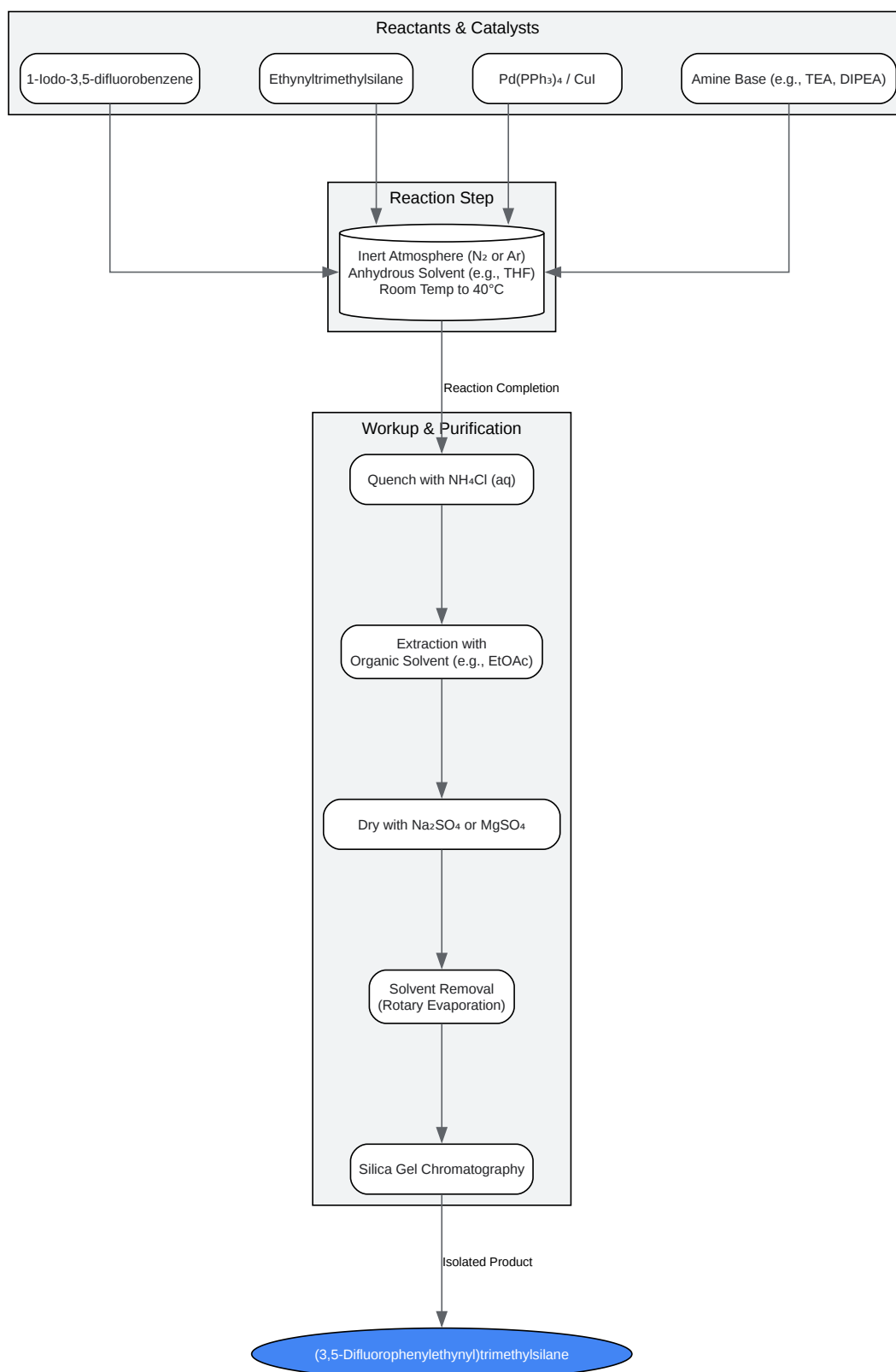
## Synthesis and Purification: A Validated Protocol

The most prevalent and efficient method for synthesizing **(3,5-Difluorophenylethynyl)trimethylsilane** is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl halide.[2][3][4][5] In this specific synthesis, ethynyltrimethylsilane is coupled with 1-bromo-3,5-difluorobenzene or 1-iodo-3,5-difluorobenzene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is conducted in the presence of an amine base.[3][4]

The trimethylsilyl group serves a critical dual function: it activates the alkyne for the coupling reaction and protects the terminal alkyne proton, preventing self-coupling and enabling its use

in subsequent, selective deprotection and coupling steps.

## Experimental Workflow: Sonogashira Coupling



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Caption: Synthetic workflow for **(3,5-Difluorophenylethynyl)trimethylsilane** via Sonogashira coupling.

## Detailed Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- **Vessel Preparation:** A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet is charged with 1-iodo-3,5-difluorobenzene (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.025 eq).
- **Solvent and Reagent Addition:** Anhydrous tetrahydrofuran (THF) or another suitable solvent is added, followed by a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq). The mixture is stirred to ensure dissolution.
- **Alkyne Introduction:** Ethynyltrimethylsilane (1.2 eq) is added dropwise to the stirred solution at room temperature.
- **Reaction Monitoring:** The reaction is stirred at room temperature or gently heated (e.g., to 40°C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
- **Aqueous Workup:** Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure **(3,5-Difluorophenylethynyl)trimethylsilane**.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data are key to validating the structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum should show a singlet corresponding to the nine equivalent protons of the trimethylsilyl group, typically in the  $\delta$  0.2-0.3 ppm region. Aromatic protons on the difluorophenyl ring will appear as multiplets in the aromatic region ( $\delta$  6.8-7.5 ppm), with characteristic coupling to the fluorine atoms.
  - $^{13}\text{C}$  NMR: Distinct signals for the trimethylsilyl carbons, the two acetylenic carbons, and the carbons of the difluorophenyl ring will be observed. The carbons directly bonded to fluorine will exhibit large C-F coupling constants.
  - $^{19}\text{F}$  NMR: Two equivalent fluorine atoms will result in a single resonance, confirming the 3,5-substitution pattern.
- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp, medium-intensity absorption band around  $2150\text{-}2175\text{ cm}^{-1}$  characteristic of the  $\text{C}\equiv\text{C}$  triple bond of the silyl-protected alkyne. Strong C-F stretching bands will be visible in the  $1100\text{-}1300\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion ( $\text{M}^+$ ) peak corresponding to the calculated molecular weight ( $210.30\text{ g/mol}$ ). A characteristic M-15 peak, resulting from the loss of a methyl group from the TMS moiety, is also commonly observed.

## Applications in Research and Drug Development

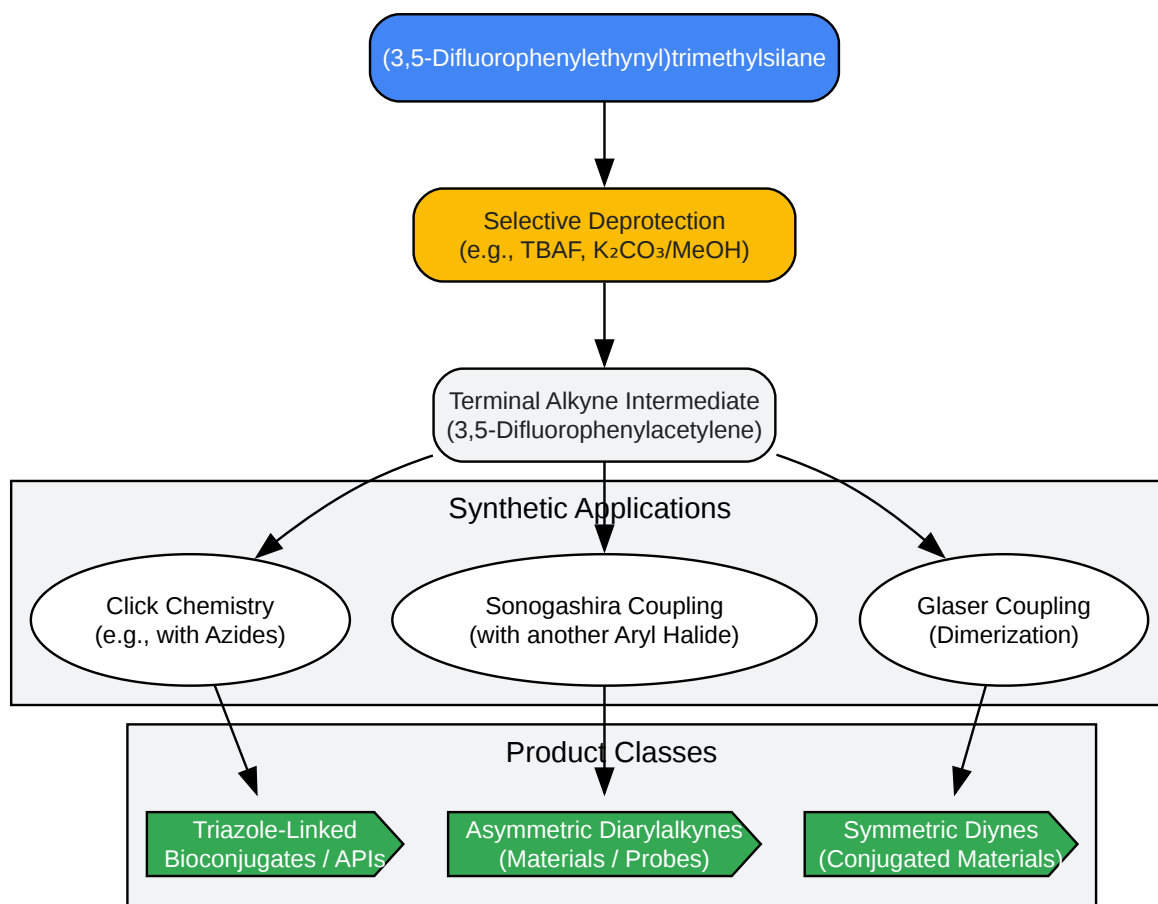
The strategic placement of fluoro-substituents and the versatility of the TMS-alkyne group make this compound a valuable precursor in several research areas.

- Medicinal Chemistry: Substituted phenethylamine and related structures are known to possess a wide range of psychoactive and pharmacological properties, acting on the central nervous system.<sup>[6][7]</sup> The difluorophenyl moiety can be incorporated into novel analogues of known therapeutic agents to enhance their metabolic stability and binding characteristics. The ethynyl linker provides a rigid scaffold for orienting pharmacophores. For instance,

phenylethynyl derivatives have been explored as antagonists for metabotropic glutamate receptors (mGluR5), which are targets for neurological disorders.[8]

- **Organic Synthesis:** The TMS-alkyne is a linchpin for further molecular elaboration. The TMS group can be selectively cleaved under mild conditions (e.g., using a fluoride source like TBAF or a base like  $K_2CO_3$  in methanol) to reveal a terminal alkyne. This deprotected alkyne can then undergo a second, different coupling reaction (e.g., another Sonogashira, a click reaction, or a Glaser coupling), allowing for the stepwise and controlled construction of complex molecules.
- **Materials Science:** Arylalkyne motifs are fundamental components in the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigidity of the alkyne linker and the electronic properties of the difluorinated ring can be exploited to tune the photophysical and electronic characteristics of novel conjugated polymers and small molecules.

## Logical Pathway for Application



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Caption: Synthetic utility of the title compound via deprotection and subsequent coupling reactions.

## Safety and Handling Protocols

As with all organosilane compounds, **(3,5-Difluorophenylethynyl)trimethylsilane** requires careful handling to mitigate potential hazards.[9][10] Users must adhere to established laboratory safety practices.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]  
[12]

- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[12]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.[12]
- Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for proper waste disposal.[9]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

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